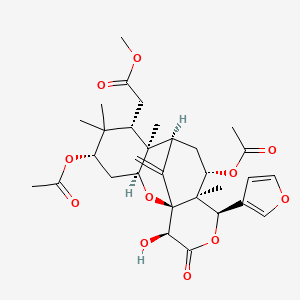

Sandoricin

Beschreibung

Eigenschaften

CAS-Nummer |

133585-55-4 |

|---|---|

Molekularformel |

C31H40O11 |

Molekulargewicht |

588.6 g/mol |

IUPAC-Name |

methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |

InChI |

InChI=1S/C31H40O11/c1-15-19-11-23(40-17(3)33)30(7)26(18-9-10-38-14-18)41-27(36)25(35)31(15,30)42-22-13-21(39-16(2)32)28(4,5)20(29(19,22)6)12-24(34)37-8/h9-10,14,19-23,25-26,35H,1,11-13H2,2-8H3/t19-,20-,21-,22-,23-,25+,26-,29+,30-,31+/m0/s1 |

InChI-Schlüssel |

FPZCLGWPFTXULY-AAZWCSCHSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1C[C@H]2C(=C)[C@@]3([C@@]1([C@H](OC(=O)[C@H]3O)C4=COC=C4)C)O[C@@H]5[C@]2([C@H](C([C@H](C5)OC(=O)C)(C)C)CC(=O)OC)C |

Kanonische SMILES |

CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)CC(=O)OC)C |

Aussehen |

Solid powder |

melting_point |

215-217°C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sandoricin; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sandoricin: A Technical Guide to its Natural Source, Extraction, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, isolated from the plant Sandoricum koetjape. This technical guide provides a comprehensive overview of the origin, extraction, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, along with a summary of its quantitative biological data. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this guide offers a foundation for future research into its therapeutic potential.

Natural Source and Origin

This compound is a secondary metabolite derived from the plant Sandoricum koetjape, a member of the Meliaceae family.[1][2][3] Commonly known as santol or cotton fruit, this tropical tree is native to Southeast Asia, including regions like Malaysia and the Philippines.[4] The compound has been successfully isolated from various parts of the plant, notably the seeds and leaves.[1][5] Alongside this compound, other related limonoids such as 6-hydroxythis compound (B236682) and sandoripins have also been identified from this botanical source.[1][2]

Experimental Protocols

Extraction and Isolation from Sandoricum koetjape Seeds (Powell et al., 1991)

The initial isolation of this compound was reported from the seeds of Sandoricum koetjape. The general procedure involved the extraction of the seeds with ethanol (B145695). Subsequent partitioning and chromatographic techniques were employed to yield purified this compound.[1][6][7] A detailed, step-by-step protocol based on the original literature is outlined below:

Experimental Workflow for this compound Isolation from Seeds

Caption: Workflow for the extraction and isolation of this compound from seeds.

Extraction and Isolation of this compound Derivatives from Sandoricum koetjape Leaves

A detailed protocol for the isolation of this compound derivatives, specifically [2α-(2-methylbutanoyl)oxy]this compound and [2α-(2-methylpropanoyl)oxy]this compound, from the leaves has been described. This method can be adapted for the targeted isolation of this compound.

Methodology:

-

Extraction: Dried leaves of S. koetjape (720 g) were extracted with 95% ethanol at room temperature multiple times.

-

Filtration and Concentration: The filtrate was collected and evaporated under reduced pressure to yield a crude ethanol extract (190.0 g).

-

Solvent Partitioning: The ethanol extract was suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol. This process yielded an ethyl acetate extract (91.5 g), an n-butanol extract (42.7 g), and a water extract (55.2 g).

-

Column Chromatography: The ethyl acetate extract (25.5 g) was subjected to column chromatography over silica (B1680970) gel. A gradient elution with a hexane:ethyl acetate solvent system was used, affording 37 fractions.

-

Purification: Fraction 24, identified as containing the limonoids, was further purified by column chromatography using a hexane:acetone gradient (9:1, 8:2, and 7:3) to yield a limonoid fraction (451.3 mg).

-

Preparative Layer Chromatography: Further purification of the limonoid fraction was achieved by preparative layer chromatography (PLC) using hexane:acetone (8:3) as the developing solvent (3 runs), which resulted in a slightly yellow solid of the mixed limonoids (216.8 mg).

Quantitative Biological Data

This compound and related compounds have demonstrated a range of biological activities. The available quantitative data is summarized in the table below.

| Compound | Biological Activity | Assay/Model | Result | Reference |

| This compound | Antifeedant | Spodoptera frugiperda (fall armyworm) larvae | 100% effective | [1] |

| 6-hydroxythis compound | Antifeedant | Ostrina nubilalis (European corn borer) larvae | at 200 ppm | [1] |

| This compound (as compound 9) | α-Glucosidase Inhibition | In vitro enzyme assay | IC50: 14.0 μM | |

| N-hexane extract of S. koetjape stem bark | Cytotoxicity | MCF-7 (breast cancer) | IC50: 44-48 µg/mL | [1] |

| MDA-MB-231 (breast cancer) | [1] | |||

| T47D (breast cancer) | [1] | |||

| MCF-10A (normal breast) | [1] | |||

| Apoptosis Induction | MCF-7 cells | Activation of caspases 3 and 7 at 100 µg/mL | [5] |

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways directly modulated by this compound have not been extensively studied. Much of the research on the molecular mechanisms of compounds from Sandoricum koetjape has focused on other constituents, such as koetjapic acid. Koetjapic acid has been shown to impact several key signaling pathways involved in cancer progression, including the mTOR, NF-κB, and MAPK/ERK pathways.[8][9]

Given the cytotoxic and apoptotic activities observed with crude extracts containing this compound and related limonoids, it is plausible that this compound may also influence cell survival and death pathways. The induction of caspases 3 and 7 by the n-hexane extract of S. koetjape in MCF-7 breast cancer cells suggests a potential role in the apoptotic cascade.[5] However, further research is required to delineate the precise molecular targets and signaling pathways of purified this compound.

Hypothetical Workflow for Investigating this compound's Mechanism of Action

Caption: A proposed workflow for elucidating the signaling pathways of this compound.

Conclusion and Future Directions

This compound, a limonoid from Sandoricum koetjape, has demonstrated notable biological activities, particularly as an antifeedant and potentially as a cytotoxic agent. This guide has provided the available knowledge on its natural source, detailed protocols for its isolation, and a summary of its quantitative biological effects. The significant gap in the understanding of its mechanism of action and the specific signaling pathways it modulates presents a compelling area for future research. The workflows and data presented herein serve as a valuable resource for scientists and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating its molecular targets to unlock its full potential in medicinal chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. The health benefits of santol fruits and bioactive products isolated from Sandoricum koetjape Merr.: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. docsdrive.com [docsdrive.com]

- 6. scialert.net [scialert.net]

- 7. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 8. The health benefits of santol fruits and bioactive products isolated from Sandoricum koetjape Merr.: A scoping review. (2022) | Christian Bailly | 7 Citations [scispace.com]

- 9. Koetjapic acid: unveiling its potential as a saviour in the realm of biological and medicinal properties, with a focus on anticancer mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Bioactivity of Sandoricin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, characterization, and biological activity of sandoricin, a limonoid derived from the seeds of Sandoricum koetjape. It is intended to serve as a detailed guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This whitepaper collates available scientific data to present a clear understanding of this compound's properties and potential applications, with a focus on its notable antifeedant activities. While detailed experimental parameters for some processes are not publicly available, this guide presents established methodologies for the isolation and characterization of similar limonoids, providing a strong framework for future research.

Introduction

Sandoricum koetjape, a tree native to Southeast Asia, is a rich source of diverse secondary metabolites, including a variety of terpenoids.[1][2] Among these, the limonoids, a class of highly oxygenated triterpenes, have garnered significant scientific interest due to their wide range of biological activities.[3] This whitepaper focuses on this compound, an andirobin-type limonoid first isolated from the seeds of S. koetjape.[1][4] this compound, along with its analogue 6-hydroxythis compound (B236682), has demonstrated potent biological effects, particularly as an insect antifeedant.[4] This document will detail the discovery of this compound, its chemical structure, and its known biological activities, with a particular emphasis on providing a technical guide to its isolation and characterization for scientific and drug development professionals.

Discovery and Chemical Structure

This compound was first reported in 1991 by Powell et al. as a novel limonoid isolated from the seeds of Sandoricum koetjape.[4] Its discovery was the result of efforts to identify the bioactive constituents responsible for the plant's traditional uses and observed biological effects. The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, and was ultimately confirmed by X-ray crystallography.[4][5]

This compound is classified as an andirobin-type limonoid.[6] This class of compounds is characterized by a specific arrangement of furan (B31954) and lactone rings attached to a tetracyclic triterpenoid (B12794562) core.[6] The detailed chemical structure of this compound is presented in the available literature, and its complexity underscores the unique biosynthetic pathways present in S. koetjape.

Biological Activity of this compound

The most well-documented biological activity of this compound is its potent insect antifeedant properties.[4] This activity has been quantitatively assessed against several key agricultural pests.

Quantitative Data: Antifeedant Activity

The following table summarizes the known quantitative data for the antifeedant activity of this compound and its naturally co-occurring analogue, 6-hydroxythis compound.

| Compound | Test Organism | Concentration (ppm) | Efficacy | Reference |

| This compound | Fall Armyworm (Spodoptera frugiperda) | ≥ 200 | 100% effective as an antifeedant | [4] |

| 6-hydroxythis compound | Fall Armyworm (Spodoptera frugiperda) | ≥ 200 | 100% effective as an antifeedant | [4] |

| This compound | European Corn Borer (Ostrina nubilalis) | ≥ 200 | 100% effective as an antifeedant | [4] |

| 6-hydroxythis compound | European Corn Borer (Ostrina nubilalis) | ≥ 200 | 100% effective as an antifeedant | [4] |

At lower concentrations, this compound and 6-hydroxythis compound were observed to cause reduced growth rates and increased time to pupation in the larvae of both species.[4] At higher doses, significant mortality was noted.[4]

While other biological activities such as cytotoxic and anti-inflammatory effects have been reported for crude extracts of S. koetjape and other isolated compounds like koetjapic acid, specific quantitative data (e.g., IC50 values) for this compound in these assays are not currently available in the public domain.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound, based on established protocols for limonoids from S. koetjape and related species.

Isolation of this compound from Sandoricum koetjape Seeds

The following is a representative protocol for the isolation of this compound.

4.1.1. Plant Material and Extraction

-

Air-dry the seeds of Sandoricum koetjape at room temperature and grind them into a fine powder.

-

Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for 72 hours, with the solvent being replaced every 24 hours.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

4.1.2. Solvent Partitioning

-

Suspend the crude ethanol extract in a 9:1 mixture of methanol (B129727) and water.

-

Perform liquid-liquid partitioning of the methanol-water suspension sequentially with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Concentrate each fraction (n-hexane, chloroform, ethyl acetate, and the remaining aqueous fraction) to dryness. The limonoids, including this compound, are expected to be concentrated in the more polar fractions, such as the ethyl acetate fraction.

4.1.3. Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the this compound-containing fractions using repeated column chromatography, potentially with different solvent systems (e.g., chloroform-methanol) or by employing other chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Characterization of this compound

The following are the key spectroscopic and spectrometric techniques used for the structural elucidation of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H and 13C NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to assign all signals unequivocally.

4.2.2. Mass Spectrometry (MS)

-

Obtain the mass spectrum of this compound using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, to determine its accurate mass and molecular formula. Electrospray ionization (ESI) is a commonly used ionization technique for such molecules.

4.2.3. X-ray Crystallography

-

Grow single crystals of this compound suitable for X-ray diffraction analysis. This can be achieved by slow evaporation of a solution of the pure compound in an appropriate solvent system.

-

Collect X-ray diffraction data on a single-crystal X-ray diffractometer to determine the three-dimensional arrangement of atoms in the molecule, confirming its absolute stereochemistry.[9][10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes and potential mechanisms of action related to this compound.

References

- 1. smujo.id [smujo.id]

- 2. mdpi.com [mdpi.com]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. Limonoid antifeedants from seed of Sandoricum koetjape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Koetjapic acid: unveiling its potential as a saviour in the realm of biological and medicinal properties, with a focus on anticancer mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Structure Elucidation of Sandoricin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a complex tetranortriterpenoid isolated from the seeds of Sandoricum koetjape, has garnered interest due to its notable antifeedant properties. The definitive elucidation of its intricate molecular architecture was a significant achievement in natural product chemistry. This technical guide provides a comprehensive overview of the methodologies employed in the determination of this compound's chemical structure, with a focus on the key spectroscopic and crystallographic techniques that were instrumental in this process. While the foundational data is based on the seminal work by Powell et al. (1991), this guide also incorporates general principles and protocols relevant to the structure elucidation of complex natural products for a modern audience.

Introduction

The Meliaceae family, to which Sandoricum koetjape (commonly known as santol) belongs, is a rich source of structurally diverse and biologically active limonoids. This compound stands out as a representative example, exhibiting potent antifeedant activity against various insect larvae[1]. The elucidation of its structure was crucial for understanding its bioactivity and for providing a basis for future structure-activity relationship (SAR) studies. The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and was ultimately confirmed by single-crystal X-ray crystallography[1]. This guide will detail the general experimental protocols and data interpretation involved in each of these critical steps.

Isolation of this compound

The initial step in the structure elucidation of any natural product is its isolation and purification from the source material. For this compound, the seeds of Sandoricum koetjape were the primary source[1]. A general workflow for the isolation of such a compound is outlined below.

Experimental Protocol: General Isolation Procedure

-

Extraction: Dried and powdered seeds of Sandoricum koetjape are subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity.

-

Chromatographic Separation: The active fraction, identified through bioassay-guided fractionation (in the case of this compound, an antifeedant assay), is further purified using various chromatographic techniques. This typically involves:

-

Column Chromatography: Initial separation on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate) to yield semi-purified fractions.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Finer purification of the targeted fractions to yield the pure compound.

-

The purity of the isolated this compound is assessed at each stage using analytical techniques like TLC and HPLC.

Spectroscopic Analysis for Structure Elucidation

Once a pure sample of this compound was obtained, its molecular structure was determined using a suite of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as clues about its structure from fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), would be employed to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.

Data Presentation: Mass Spectrometry Data for this compound

| Parameter | Observed Value |

| Molecular Formula | C28H34O9 |

| Molecular Weight | 514.56 g/mol |

| HRMS Data (e.g., [M+H]⁺) | Specific m/z value would be listed here from the primary literature |

| Key Fragment Ions | A table of significant fragment ions and their proposed structures would be included here, based on the original data. |

Note: The specific HRMS and fragmentation data for this compound from the original Powell et al. (1991) publication were not accessible for this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to map out the carbon skeleton and the connectivity of protons.

Experimental Protocol: NMR Spectroscopy

A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer. The standard suite of experiments includes:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

Data Presentation: ¹H and ¹³C NMR Data for this compound

The following tables are illustrative placeholders, as the complete, assigned NMR data from the primary literature were not available.

Table 1: Illustrative ¹H NMR Data for a Structural Moiety of this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | e.g., 3.85 | d | 12.5 |

| H-2 | e.g., 2.10 | m | |

| H-3 | e.g., 5.40 | dd | 12.5, 3.0 |

| ... | ... | ... | ... |

Table 2: Illustrative ¹³C NMR Data for a Structural Moiety of this compound

| Position | δ (ppm) | Type |

| C-1 | e.g., 78.5 | CH |

| C-2 | e.g., 35.2 | CH₂ |

| C-3 | e.g., 125.8 | CH |

| C-4 | e.g., 139.1 | C |

| ... | ... | ... |

The interpretation of these NMR spectra would reveal key structural features of this compound, such as the presence of a furan (B31954) ring, several ester and ether functionalities, and the complex polycyclic core.

X-ray Crystallography for Final Structure Confirmation

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the molecular structure and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to generate a final, detailed 3D model of the molecule.

The successful X-ray crystallographic analysis of this compound provided the absolute confirmation of its complex structure, including the relative and absolute stereochemistry of its numerous chiral centers[1].

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data interpretation in the chemical structure elucidation of a natural product like this compound can be visualized as follows:

Caption: Workflow for the isolation and structure elucidation of this compound.

Logical Relationships in Spectroscopic Data Interpretation

The interplay between different spectroscopic techniques is crucial for piecing together the molecular puzzle. The following diagram illustrates the logical connections between the data obtained from various NMR and MS experiments.

Caption: Logical flow of spectroscopic data interpretation for structure elucidation.

Conclusion

The successful structure elucidation of this compound is a testament to the power of a coordinated analytical approach. Through a systematic process of isolation, followed by comprehensive spectroscopic analysis (MS and multidimensional NMR), and culminating in the definitive confirmation by X-ray crystallography, the complex chemical architecture of this bioactive natural product was unveiled. This detailed structural information is invaluable for the fields of chemical synthesis, biosynthesis, and the development of new crop protection agents. While the original detailed quantitative data remains within the primary literature, this guide outlines the robust and logical framework that is the cornerstone of modern natural product chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonoids, a class of chemically diverse tetranortriterpenoids, are predominantly found in the Meliaceae family and are of significant interest to the scientific community due to their wide array of biological activities. Among these, sandoricin and its related compounds, isolated from Sandoricum koetjape, have demonstrated notable antifeedant properties. This technical guide provides a comprehensive overview of this compound and other bioactive limonoids from the Meliaceae family, with a focus on their isolation, characterization, biological activities, and putative mechanisms of action. Detailed experimental protocols for extraction and bioassays are provided, along with a quantitative summary of their biological efficacy. Furthermore, this guide explores the potential modulation of key signaling pathways, such as NF-κB and MAPK, by these compounds, offering insights for future drug discovery and development.

Introduction to Meliaceae Limonoids

The Meliaceae family, comprising approximately 50 genera and 1400 species, is a rich source of complex secondary metabolites, particularly limonoids.[1] These tetranortriterpenoids are characterized by a 4,4,8-trimethyl-17-furanylsteroidal skeleton and exhibit a broad spectrum of biological activities, including insecticidal, antifeedant, cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2]

This compound and its analogue, 6-hydroxythis compound, are two prominent limonoids isolated from the seeds of Sandoricum koetjape (sentul), a fruit tree native to Southeast Asia.[3] These compounds have garnered attention primarily for their potent antifeedant activity against lepidopteran pests such as the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis). This guide will delve into the technical aspects of these compounds, from their discovery to their potential applications.

Chemical Structures

The core structure of this compound and related limonoids is a highly oxygenated and rearranged triterpenoid (B12794562) backbone. The presence of a furan (B31954) ring attached to the D-ring is a hallmark of this class of compounds.

Quantitative Biological Activity

The biological activities of this compound and other Meliaceae limonoids have been quantified in various assays. The following tables summarize the available quantitative data, primarily focusing on antifeedant and cytotoxic activities.

Table 1: Antifeedant Activity of this compound and 6-Hydroxythis compound

| Compound | Pest Species | Assay Type | Concentration | Effect | Reference |

| This compound | Spodoptera frugiperda | Diet Incorporation | 200 ppm | 100% effective | [3] |

| This compound | Ostrina nubilalis | Diet Incorporation | 200 ppm | 100% effective | [3] |

| 6-Hydroxythis compound | Spodoptera frugiperda | Diet Incorporation | 200 ppm | 100% effective | [3] |

| 6-Hydroxythis compound | Ostrina nubilalis | Diet Incorporation | 200 ppm | 100% effective | [3] |

Table 2: Cytotoxic Activity of Various Meliaceae Limonoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Obacunone | A549 (Human lung adenocarcinoma) | 25.24 | [1] |

| Obacunone | Raw 264.7 (Mouse macrophage) | 29.14 | [1] |

| 7β-obacunol | A549 (Human lung adenocarcinoma) | 32.75 | [1] |

| 7β-obacunol | Raw 264.7 (Mouse macrophage) | 39.19 | [1] |

| A novel limonoid (2) | MDA-MB-231 (Human breast cancer) | 6.02 | [1] |

| A novel limonoid (2) | HepG2 (Human liver cancer) | 8.98 | [1] |

Experimental Protocols

Isolation and Purification of this compound and Related Limonoids

The following protocol is a generalized procedure based on the methodologies reported for the isolation of limonoids from Sandoricum koetjape.[3][4]

4.1.1. Plant Material and Extraction

-

Source Material: Dried seeds of Sandoricum koetjape.

-

Grinding: Grind the dried seeds into a fine powder.

-

Maceration: Macerate the powdered seeds in 95% ethanol (B145695) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The limonoids are typically enriched in the ethyl acetate fraction.

4.1.2. Chromatographic Separation

-

Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Fraction Collection: Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Further Purification: Combine fractions containing compounds with similar TLC profiles and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

4.1.3. Structure Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the proton and carbon framework and their connectivities.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[7] Fragmentation patterns from MS/MS experiments provide further structural information.[8][9][10][11]

Antifeedant Bioassay

The following protocol is a standard method for evaluating the antifeedant activity of compounds against lepidopteran larvae.[2][12][13][14]

-

Insect Rearing: Rear larvae of Spodoptera frugiperda or Ostrina nubilalis on an artificial diet under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).

-

Diet Preparation: Prepare an artificial diet and incorporate the test compound (e.g., this compound) at various concentrations (e.g., 50, 100, 200 ppm). A control diet should be prepared with the solvent used to dissolve the compound.

-

Bioassay Setup: Place a pre-weighed third-instar larva in a petri dish containing a known amount of the treated or control diet.

-

Data Collection: After a set period (e.g., 7 days), record larval mortality, larval weight, and the amount of diet consumed.

-

Calculation of Antifeedant Index: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 where C is the amount of control diet consumed and T is the amount of treated diet consumed.

Putative Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound have not been fully elucidated, the biological activities of related limonoids and other terpenoids suggest potential interactions with key cellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[1][15][16][17][18] Many natural products, including limonoids, have been shown to inhibit the activation of NF-κB. A putative mechanism for this compound's anti-inflammatory activity could involve the inhibition of IκBα phosphorylation, which would prevent the translocation of the p65/p50 NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis.[19][20][21][22] It is composed of a series of protein kinases that phosphorylate and activate one another. Dysregulation of this pathway is implicated in various diseases, including cancer. Some terpenoids have been shown to modulate MAPK signaling. This compound's cytotoxic effects could potentially be mediated through the modulation of the ERK, JNK, or p38 MAPK pathways, leading to the induction of apoptosis in cancer cells.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the discovery and characterization of bioactive limonoids like this compound.

Caption: General workflow for limonoid discovery and characterization.

Conclusion and Future Directions

This compound and related limonoids from the Meliaceae family represent a promising source of bioactive natural products with potential applications in agriculture and medicine. Their potent antifeedant activity highlights their potential as biopesticides. Furthermore, the cytotoxic and anti-inflammatory properties of other Meliaceae limonoids suggest that this compound and its derivatives may also possess therapeutic potential.

Future research should focus on the following areas:

-

Total Synthesis: The total synthesis of this compound would provide a sustainable supply for further biological evaluation and structure-activity relationship studies.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound will be crucial for understanding its bioactivity and for the rational design of more potent analogues.

-

In Vivo Studies: While in vitro data is promising, in vivo studies are necessary to evaluate the efficacy and safety of these compounds in whole-organism models.

-

Clinical Trials: For compounds with significant therapeutic potential, progression to clinical trials will be the ultimate step in translating this basic research into tangible benefits for human health.

The continued exploration of the rich chemical diversity of the Meliaceae family is likely to yield further novel and bioactive limonoids, contributing to the development of new and effective therapeutic and agricultural agents.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. smujo.id [smujo.id]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A computational study of feedback effects on signal dynamics in a mitogen-activated protein kinase (MAPK) pathway model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Mechanism of MAPK Signal Transduction Pathway Involved with Electroacupuncture Treatment for Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricum koetjape (Burm.f.) Merr., commonly known as Santol, is a tropical fruit tree native to Southeast Asia with a rich history in traditional medicine. Beyond its edible fruit, the plant is a reservoir of a diverse array of chemical compounds. This technical guide provides an in-depth comparative analysis of the primary and secondary metabolites found in S. koetjape. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical landscape and therapeutic potential of this plant species. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways to facilitate a deeper understanding of the plant's biochemistry and inform future research and development endeavors.

Introduction

The study of plant metabolites is broadly categorized into two main groups: primary and secondary metabolites. Primary metabolites are essential for the plant's growth, development, and reproduction. They are ubiquitous in the plant kingdom and include carbohydrates, proteins, lipids, and nucleic acids. In contrast, secondary metabolites are not directly involved in the primary functions of the plant but play a crucial role in its interaction with the environment, such as defense against herbivores and pathogens, and attracting pollinators. In Sandoricum koetjape, the interplay between these two classes of compounds contributes to its nutritional value and medicinal properties. This guide will systematically explore both categories of metabolites within this species.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the primary and secondary metabolites of Sandoricum koetjape, providing a clear comparison of their respective compositions.

Table 1: Primary Metabolite Composition of Sandoricum koetjape Fruit (per 100g edible portion)

| Constituent | Amount | Reference |

| Water | 84.5 g | [1] |

| Energy | 57 kcal | [1] |

| Protein | 0.4 g | [1] |

| Lipid | 0.7 g | [1] |

| Carbohydrate | 13.9 g | [1] |

| Fiber | 1.0 g | [1] |

| Ash | 0.5 g | [1] |

| Calcium | 4.30 - 10.04 mg | [2] |

| Phosphorus | 17.0 - 17.40 mg | [2] |

| Iron | 0.20 - 1.2 mg | [1][2] |

| Potassium | 156.05 - 328 mg | [1][2] |

| Sodium | 1.90 - 7.62 mg | [2] |

| Vitamin A | 14 IU | [1] |

| Thiamine (B1) | <0.03 - 0.05 mg | [1][2] |

| Riboflavin (B2) | <0.025 - 0.03 mg | [1][2] |

| Niacin (B3) | 0.741 - 0.9 mg | [1][2] |

| Ascorbic Acid (C) | 14 - 86 mg | [1][2] |

Table 2: Major Classes and Examples of Secondary Metabolites in Sandoricum koetjape

| Metabolite Class | Examples | Plant Part | Reference |

| Terpenoids | Koetjapic acid, Sandoricin, Sentulic acid, Sandoripins A-E | Stem bark, Seeds, Leaves | [3] |

| Flavonoids | Quercetin, Kaempferol-3-O-β-D-glucopyranoside, Quercimeritrin | Leaves | [4] |

| Limonoids | This compound, 6-hydroxythis compound, Sandrapins A-E | Seeds, Leaves | [3] |

| Alkaloids | Present (unspecified) | Peel | [2] |

| Tannins | Present (unspecified) | Flesh, Peel | [2] |

| Saponins | Present (unspecified) | Flesh | [2] |

| Quinones | Present (unspecified) | Stem, Leaves | [5][6] |

Table 3: Quantitative Analysis of Selected Secondary Metabolites in Sandoricum koetjape

| Analysis | Plant Part | Compound/Class | Result | Reference |

| Total Phenolics | Stem | Phenolic compounds | 1.4155 mg/g | [5][6] |

| Total Phenolics | Leaf | Phenolic compounds | 3.1469 mg/g | [5][6] |

| GC-MS Analysis | Leaf Methanol Extract | 14,15-didehydro-Cyclodecacyclotetradecene | 23.71% (relative area) | [5][6] |

| GC-MS Analysis | Leaf Methanol Extract | 1H-Cycloprop[e]azulen-7-ol | 17.04% (relative area) | [5][6] |

| GC-MS Analysis | Leaf Methanol Extract | Solanesol | 8.34% (relative area) | [5][6] |

| GC-MS Analysis | Stem Methanol Extract | Fonenol | 12.89% (relative area) | [5][6] |

| GC-MS Analysis | Stem Methanol Extract | 1H-Cyclopenta[1][7]cyclopropa[1][8]benzene | 12.54% (relative area) | [5][6] |

| GC-MS Analysis | Stem Methanol Extract | 1H-Cycloprop[e]azulen-7-ol | 11.70% (relative area) | [5][6] |

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly cited in the phytochemical analysis of Sandoricum koetjape.

Phytochemical Screening

Objective: To qualitatively determine the presence of major classes of secondary metabolites.

Methodology:

-

Preparation of Plant Extracts:

-

Air-dry the plant material (leaves, stem bark, etc.) at room temperature and then grind into a fine powder.

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or water) for 24-72 hours at room temperature with occasional shaking.

-

Filter the extract using Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Store the crude extract in a desiccator until further use.

-

-

Test for Alkaloids (Dragendorff’s Test):

-

Dissolve a small amount of the extract in dilute hydrochloric acid and filter.

-

To the filtrate, add a few drops of Dragendorff’s reagent.

-

The formation of an orange or reddish-brown precipitate indicates the presence of alkaloids.

-

-

Test for Flavonoids (Shinoda Test):

-

To the extract, add a few fragments of magnesium ribbon.

-

Add concentrated hydrochloric acid dropwise.

-

The appearance of a pink, magenta, or crimson color indicates the presence of flavonoids.

-

-

Test for Saponins (Froth Test):

-

Shake a small amount of the extract vigorously with water in a test tube.

-

The formation of a stable froth (at least 1 cm) that persists for 10-15 minutes indicates the presence of saponins.

-

-

Test for Tannins (Ferric Chloride Test):

-

To a small amount of the extract, add a few drops of 5% ferric chloride solution.

-

The formation of a dark blue or greenish-black coloration indicates the presence of tannins.

-

-

Test for Terpenoids (Salkowski Test):

-

Dissolve the extract in chloroform (B151607) and add an equal volume of concentrated sulfuric acid along the sides of the test tube.

-

The formation of a reddish-brown ring at the interface indicates the presence of terpenoids.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid Profiling

Objective: To identify and quantify the volatile and semi-volatile terpenoids in an extract.

Methodology:

-

Sample Preparation:

-

The crude extract is often derivatized to increase the volatility of the compounds. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977B or similar.

-

Column: HP-5MS UI column (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 290 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 5 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Hold: 15 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Scan Speed: 20 scans/second.

-

-

-

Data Analysis:

-

Identification of compounds is achieved by comparing their mass spectra with the NIST library database and by comparing their retention indices with literature values.

-

Relative quantification is performed by calculating the peak area percentage of each compound in the total ion chromatogram.

-

High-Performance Liquid Chromatography (HPLC-DAD) for Flavonoid Profiling

Objective: To separate, identify, and quantify flavonoids in a plant extract.

Methodology:

-

Sample Preparation:

-

Dissolve the plant extract in an appropriate solvent (e.g., methanol, acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: Waters Alliance HPLC system or similar, equipped with a photodiode array (DAD) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

Start with a low percentage of Solvent B (e.g., 5-10%).

-

Linearly increase the percentage of Solvent B over 30-40 minutes to elute compounds with increasing hydrophobicity.

-

Include a wash step with a high percentage of Solvent B and a re-equilibration step at the initial conditions.

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: DAD detector set to scan a range of wavelengths (e.g., 200-400 nm) to capture the UV-Vis spectra of the eluting compounds. Specific wavelengths (e.g., 280 nm for flavanones, 320 nm for flavonols) can be used for quantification.

-

-

Data Analysis:

-

Identification of flavonoids is performed by comparing their retention times and UV-Vis spectra with those of authentic standards.

-

Quantification is achieved by creating a calibration curve for each identified flavonoid using standard solutions of known concentrations.

-

Visualization of Metabolic Pathways

The biosynthesis of the major secondary metabolites in Sandoricum koetjape, flavonoids and terpenoids, follows well-established pathways in plants. The following diagrams illustrate these general pathways.

General Flavonoid Biosynthesis Pathway

Caption: General biosynthetic pathway of flavonoids in plants.

General Terpenoid Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. li04.tci-thaijo.org [li04.tci-thaijo.org]

- 3. The health benefits of santol fruits and bioactive products isolated from Sandoricum koetjape Merr.: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. smujo.id [smujo.id]

- 6. smujo.id [smujo.id]

- 7. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sandoricin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of sandoricin, a natural product with notable biological activity. The information is compiled from publicly available scientific literature and databases.

Introduction

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It was first isolated from the seeds of the tropical fruit tree Sandoricum koetjape, also known as santol, which belongs to the Meliaceae family.[1] this compound has demonstrated significant antifeedant properties, making it a subject of interest for research in agricultural pest control and as a potential lead compound in drug discovery. This guide summarizes the available chemical and biological data on this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Class | Andirobin-type Limonoid | [1] |

| Source | Seeds of Sandoricum koetjape | [1] |

| Molecular Formula | C28H36O9 | [2] |

| Molecular Weight | 516.58 g/mol | [2] |

| Appearance | Amorphous bitter principle | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are described in the primary literature.[2] Below are generalized methodologies based on standard practices for the isolation of limonoids from Meliaceae species and for assessing antifeedant activity.

Isolation of this compound from Sandoricum koetjape Seeds

The following is a representative workflow for the isolation of limonoids like this compound from plant material.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered seeds of Sandoricum koetjape are subjected to extraction with a non-polar solvent such as hexane to remove oils, followed by extraction with a more polar solvent like ethanol (B145695) or ethyl acetate (B1210297) to isolate the limonoids.[3][4]

-

Partitioning: The crude extract is then partitioned between immiscible solvents, for example, hexane and methanol, to separate compounds based on their polarity. Limonoids typically partition into the more polar layer.

-

Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane-ethyl acetate gradient), is used to separate the different components.[3][4]

-

Fractionation and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., specific UV absorbance or staining).

-

Purification: Fractions containing this compound are combined and further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antifeedant Bioassay

The antifeedant activity of this compound has been evaluated against insect larvae, such as the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis).[2] A common method for this is the no-choice leaf disc bioassay.

Caption: Workflow for a no-choice antifeedant bioassay.

Methodology:

-

Preparation of Diet: Artificial diet or leaf discs from a suitable host plant are prepared.[5][6][7][8]

-

Treatment: The diet or leaf discs are treated with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). Control samples are treated with the solvent alone.[5][6][7][8]

-

Experimental Setup: A single, pre-weighed insect larva is placed in a container with a treated or control diet/leaf disc.[5][6][7][8]

-

Incubation: The containers are kept under controlled environmental conditions (temperature, humidity, light) for a specific period (e.g., 24-48 hours).

-

Data Collection: After the incubation period, the amount of diet consumed is measured. This can be done by weighing the remaining diet or measuring the area of the leaf disc consumed. The larvae are also weighed to determine changes in body weight.

-

Analysis: The antifeedant activity is calculated based on the difference in consumption between the treated and control groups.

Signaling Pathways

Currently, there is no specific research available that elucidates the direct signaling pathways modulated by this compound in target organisms. However, the antifeedant activity of many plant-derived compounds is known to involve the gustatory sensory neurons of insects. These compounds can either stimulate deterrent receptors or block phagostimulant receptors, leading to a cessation of feeding.

The following diagram illustrates a generalized logical relationship for the antifeedant action of a natural compound like this compound.

Caption: Postulated mechanism of this compound's antifeedant activity.

Conclusion

This compound, a limonoid from Sandoricum koetjape, is a promising natural product with significant antifeedant properties. While its chemical structure has been elucidated, further research is needed to determine its specific CAS number, fully characterize its physicochemical properties, and investigate its precise mechanism of action, including the identification of the signaling pathways it modulates. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, chemical ecology, and drug development.

References

- 1. Santol / Sandoricum koetjape Philippine Medicinal Herbs / Philippine Alternative Medicine / StuartXchange [stuartxchange.org]

- 2. Limonoid antifeedants from seed of Sandoricum koetjape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. periodicos.uem.br [periodicos.uem.br]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Initial Insecticidal Screening of Sandoricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a limonoid isolated from the seeds of Sandoricum koetjape, has demonstrated notable insecticidal properties, positioning it as a promising candidate for the development of bio-rational pesticides. This technical guide provides a comprehensive overview of the initial insecticidal screening of this compound, summarizing available quantitative data, detailing experimental protocols for key bioassays, and postulating potential mechanisms of action based on current research on related limonoids. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel insecticides.

Introduction

The growing demand for sustainable and environmentally benign pest management strategies has intensified the search for plant-derived insecticides. Limonoids, a class of tetranortriterpenoids abundant in the Meliaceae family, are well-documented for their diverse biological activities, including potent insecticidal and antifeedant effects.[1][2][3][4] this compound, a prominent limonoid found in the seeds of Sandoricum koetjape (commonly known as Santol), has emerged as a subject of interest for its insecticidal potential against significant agricultural pests.[5][6] This document consolidates the current knowledge on the initial insecticidal evaluation of this compound, providing a technical framework for further research and development.

Quantitative Insecticidal Data

While comprehensive dose-response studies providing specific LC50 and LD50 values for this compound are not extensively available in publicly accessible literature, preliminary screening has established its efficacy. The available data indicates that this compound, along with its analogue 6-hydroxythis compound, exhibits significant insecticidal and antifeedant activity against key lepidopteran pests.

Table 1: Summary of Insecticidal Activity of this compound and 6-Hydroxythis compound

| Compound | Target Insect | Concentration | Observed Effect | Reference |

| This compound & 6-Hydroxythis compound | Spodoptera frugiperda (Fall Armyworm) | ≥ 200 ppm | 100% effective (larval mortality/antifeedant) | [5][6] |

| This compound & 6-Hydroxythis compound | Ostrina nubilalis (European Corn Borer) | ≥ 200 ppm | 100% effective (larval mortality/antifeedant) | [5][6] |

It is important to note that the term "100% effective" likely refers to complete mortality or feeding inhibition under the specific experimental conditions of the cited study. Further detailed studies are required to establish precise lethal concentrations and doses.

Experimental Protocols

The following protocols are detailed methodologies for conducting initial insecticidal and antifeedant bioassays, adapted from established procedures for evaluating natural products against lepidopteran larvae.[7][8][9]

General Rearing of Test Insects

-

Insect Species: Spodoptera frugiperda or Ostrina nubilalis.

-

Rearing Conditions: Maintain a laboratory colony at 25 ± 2°C, 60-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.

-

Diet: Larvae can be reared on an artificial diet specific to the species or on their natural host plant leaves (e.g., maize leaves for S. frugiperda).

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is designed to assess the feeding deterrence of this compound.

-

Preparation of Test Substance: Dissolve this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution. Prepare serial dilutions to obtain the desired test concentrations (e.g., 50, 100, 150, 200 ppm).

-

Leaf Disc Preparation: Using a cork borer, cut fresh leaf discs from the host plant (e.g., maize).

-

Treatment Application: Uniformly apply a known volume (e.g., 100 µL) of each test concentration onto the leaf discs. A control group should be treated with the solvent only. Allow the solvent to evaporate completely.

-

Experimental Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-weighed, and starved (for 4-6 hours) third or fourth instar larva into each Petri dish.

-

Data Collection: After 24 hours, record the area of the leaf disc consumed by the larva. The leaf area can be measured using a leaf area meter or image analysis software. Calculate the Antifeedant Index (AFI) using the following formula:

-

AFI (%) = [(C - T) / (C + T)] * 100

-

Where C is the area of leaf consumed in the control group, and T is the area of leaf consumed in the treatment group.

-

-

-

Replication: Each treatment and control should be replicated at least 10 times.

Larval Mortality Bioassay (Diet Incorporation Method)

This assay determines the lethal concentration of this compound.

-

Preparation of Treated Diet: Prepare the artificial diet for the target insect. While the diet is still liquid and cooling, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. A control diet should be prepared by adding the same volume of solvent.

-

Experimental Setup: Dispense a known amount of the treated or control diet into individual wells of a multi-well plate or small rearing cups.

-

Larval Introduction: Place one newly hatched or early instar larva into each well/cup.

-

Data Collection: Record larval mortality daily for a period of 7-10 days. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Statistical Analysis: Calculate the LC50 (median lethal concentration) value using Probit analysis.

Visualization of Experimental Workflows and Potential Signaling Pathways

Experimental Workflow for Insecticidal Screening

The following diagram illustrates a typical workflow for the initial screening of a compound like this compound for insecticidal activity.

References

- 1. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities: Part II (Cipadessa, Melia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. entomoljournal.com [entomoljournal.com]

- 8. journalspress.com [journalspress.com]

- 9. researchgate.net [researchgate.net]

Sandoricin: A Technical Whitepaper on its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a tetranortriterpenoid limonoid isolated from the seeds of Sandoricum koetjape, has been identified as a bioactive natural product with pronounced insect antifeedant properties.[1] While often cited in the context of the broader pharmacological activities of S. koetjape extracts, which include anticancer, anti-inflammatory, and antimicrobial effects, specific data on the purified compound remains limited.[2][3][4] This technical guide synthesizes the available scientific literature on this compound, presenting its established biological activities, providing detailed experimental methodologies where available, and identifying key areas for future research and drug development. The focus of this document is to provide a clear and concise overview of the current state of knowledge regarding this compound's pharmacological potential.

Introduction

Sandoricum koetjape Merr., a tree native to Southeast Asia, is a rich source of diverse bioactive secondary metabolites, including a variety of limonoids and triterpenoids.[2] Among these, this compound and its analogue, 6-hydroxythis compound, are notable limonoids isolated from the seeds of the plant.[1] Limonoids, a class of chemically modified triterpenes, are known for their wide range of biological activities, including insecticidal, anticancer, and anti-inflammatory properties. This whitepaper will focus specifically on the documented pharmacological activities of this compound.

Pharmacological Activities

The primary and most well-documented pharmacological activity of this compound is its potent insect antifeedant effect. While other activities such as anticancer, anti-inflammatory, and antimicrobial are often attributed to extracts containing this compound, there is a notable lack of quantitative data for the purified compound in the scientific literature.

Insect Antifeedant Activity

This compound and its derivative, 6-hydroxythis compound, have demonstrated significant antifeedant properties against lepidopteran larvae.[1]

Table 1: Antifeedant Activity of this compound and 6-Hydroxythis compound

| Compound | Test Organism | Observed Effects | Reference |

| This compound | Fall armyworm (Spodoptera frugiperda) | Reduced growth rates, increased time to pupation, significant mortality at higher doses. | [1] |

| 6-Hydroxythis compound | Fall armyworm (Spodoptera frugiperda) | Reduced growth rates, increased time to pupation, significant mortality at higher doses. | [1] |

| This compound | European corn borer (Ostrinia nubilalis) | Reduced growth rates, increased time to pupation, significant mortality at higher doses. | [1] |

| 6-Hydroxythis compound | European corn borer (Ostrinia nubilalis) | Reduced growth rates, increased time to pupation, significant mortality at higher doses. | [1] |

Anticancer Activity

Table 2: Cytotoxicity Data (Data for this compound is currently unavailable)

| Compound | Cell Line | IC50 Value | Reference |

| This compound | - | Data not available | - |

Anti-inflammatory Activity

Extracts from S. koetjape have demonstrated anti-inflammatory properties.[6][7] However, the direct contribution of this compound to this activity has not been quantitatively determined.

Table 3: Anti-inflammatory Activity Data (Data for this compound is currently unavailable)

| Compound | Assay | Endpoint | Result | Reference |

| This compound | - | - | Data not available | - |

Antimicrobial Activity

Methanol extracts of S. koetjape seeds have shown antibacterial activity.[8] While this compound is a known constituent of these seeds, the specific minimum inhibitory concentrations (MICs) for the purified compound have not been reported.[8]

Table 4: Antimicrobial Activity Data (Data for this compound is currently unavailable)

| Compound | Microbial Strain | MIC Value | Reference |

| This compound | - | Data not available | - |

Experimental Protocols

Isolation of this compound and 6-Hydroxythis compound

The following is a generalized workflow for the isolation of this compound from S. koetjape seeds, based on descriptions in the literature.

Caption: Generalized workflow for the isolation of this compound.

Insect Antifeedant Bioassay

The following protocol is inferred from the study by Powell et al. (1991).[1]

Caption: Workflow for insect antifeedant bioassay.

Signaling Pathways (Hypothetical)

Given the lack of specific studies on this compound's mechanism of action in cancer and inflammation, a potential avenue of investigation could be its effect on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This pathway is a common target for other bioactive natural products.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound has been clearly identified as a potent insect antifeedant. However, its potential as a therapeutic agent in other areas, such as oncology and inflammatory diseases, remains largely unexplored. The presence of this compound in crude extracts of S. koetjape that exhibit these activities suggests that it may contribute to the overall pharmacological profile of the plant.

Future research should focus on the following:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation of pure this compound to facilitate further pharmacological testing.

-

In Vitro Bioassays: Systematic evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of purified this compound using standardized in vitro assays to determine IC50 and MIC values.

-

Mechanism of Action Studies: Investigation into the molecular mechanisms underlying any observed biological activities, including the potential modulation of key signaling pathways like NF-κB.

-

In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in appropriate animal models.

A deeper understanding of the pharmacological profile of pure this compound is essential to unlock its full therapeutic potential and to guide the development of new drugs derived from this natural product.

References

- 1. Limonoid antifeedants from seed of Sandoricum koetjape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The health benefits of santol fruits and bioactive products isolated from Sandoricum koetjape Merr.: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plant anticancer agents, L. cytotoxic triterpenes from Sandoricum koetjape stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory agents from Sandoricum koetjape Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Sandoricin and Its Analogs: Current Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a limonoid isolated from the plant Sandoricum koetjape, and its naturally occurring analogs have emerged as compounds of interest due to their notable biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its known analogs, with a focus on their biological effects, particularly their antifeedant properties. This document summarizes the available quantitative data, outlines detailed experimental protocols for the key bioassays cited, and presents visual representations of experimental workflows and a hypothetical signaling pathway to guide future research. The limited research into synthetic analogs and the precise molecular mechanisms of this compound underscores the need for further investigation to unlock its full therapeutic and agrochemical potential.

Introduction

Natural products remain a vital source of novel chemical entities with diverse biological activities. Sandoricum koetjape Merr., a tree native to Southeast Asia, is a rich source of various bioactive compounds, including triterpenes and limonoids.[1][2] Among these, this compound and its analogs have demonstrated significant biological effects, primarily as potent insect antifeedants.[3] This guide provides an in-depth review of the scientific literature on this compound and its known naturally occurring analogs, aiming to consolidate the current understanding and provide a framework for future research and development.

This compound and Its Analogs: Structure and Source

This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites. To date, several natural analogs of this compound have been isolated and identified from Sandoricum koetjape, primarily from the seeds and leaves.

-

This compound: The parent compound, first isolated from the seeds.[3]

-

6-hydroxythis compound: An analog hydroxylated at the 6th position, also isolated from the seeds.[3]

-

[2α-(2-methylbutanoyl)oxy]this compound: An analog with an acyloxy group at the 2α position, isolated from the leaves.[4]

-

[2α-(2-methylpropanoyl)oxy]this compound: Another 2α-acyloxy analog isolated from the leaves.[4]

Currently, there is a notable absence of published literature on the laboratory synthesis of this compound analogs. All known analogs are of natural origin.

Biological Activity: Quantitative Data

The primary biological activity reported for this compound and its analog, 6-hydroxythis compound, is their antifeedant effect against lepidopteran larvae.[3] Limited information is available regarding their cytotoxic or other pharmacological activities.

Table 1: Antifeedant Activity of this compound and 6-hydroxythis compound [3]

| Compound | Test Insect | Concentration (ppm in diet) | Effect |

| This compound | Spodoptera frugiperda (Fall armyworm) | 200 | 100% effective (feeding deterrence) |

| 6-hydroxythis compound | Spodoptera frugiperda (Fall armyworm) | 200 | 100% effective (feeding deterrence) |

| This compound | Ostrinia nubilalis (European corn borer) | 200 | 100% effective (feeding deterrence) |

| 6-hydroxythis compound | Ostrinia nubilalis (European corn borer) | 200 | 100% effective (feeding deterrence) |

| This compound | Spodoptera frugiperda | Lower doses | Reduced growth rates, increased time to pupation |

| 6-hydroxythis compound | Spodoptera frugiperda | Lower doses | Reduced growth rates, increased time to pupation |

| This compound | Ostrinia nubilalis | Higher doses | Significant mortality |

| 6-hydroxythis compound | Ostrinia nubilalis | Higher doses | Significant mortality |

Note: The original study mentions "effective" antifeedant activity at various concentrations, with 100% effectiveness noted at 200 ppm and above. The terms "lower" and "higher" dose levels were used in the source text without specific quantitative values.

Mechanism of Action

The precise molecular mechanism of action for this compound and its analogs remains largely unelucidated.

-

Antifeedant Activity: The antifeedant effects of many natural products are often attributed to their interaction with the taste receptors of insects, leading to feeding deterrence.[5] It is hypothesized that this compound and its analogs may act by stimulating specialized deterrent receptors or by disrupting the function of neurons that perceive phagostimulating compounds.[5]

-

Cytotoxicity and Anticancer Potential: While other compounds isolated from Sandoricum koetjape, such as koetjapic acid, have been investigated for their anticancer properties and potential interaction with signaling pathways like mTOR, there is currently no direct evidence linking this compound or its analogs to these pathways.[2] Future research is needed to explore the cytotoxic potential and the underlying molecular mechanisms of this compound and its derivatives.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogs are not explicitly provided in the existing literature. However, based on standard methodologies in the fields of entomology and cell biology, the following protocols can be proposed.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is designed to assess the feeding deterrence of this compound and its analogs against a target insect pest, such as Spodoptera litura.

-

Preparation of Test Solutions: Dissolve this compound and its analogs in an appropriate solvent (e.g., ethanol (B145695) or acetone) to create a stock solution. Prepare a series of dilutions of the stock solution to achieve the desired final concentrations for the assay.

-

Preparation of Leaf Discs: Using a cork borer, cut uniform discs from fresh, untreated host plant leaves (e.g., castor bean for S. litura).

-

Treatment of Leaf Discs: Evenly apply a known volume (e.g., 100 µL) of each test solution concentration to the surface of the leaf discs. A control group should be treated with the solvent only. Allow the solvent to evaporate completely.

-

Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moistened filter paper. Introduce a single, pre-starved (for 2-4 hours) insect larva into each Petri dish.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, 12:12 h light:dark cycle).

-